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Introduction
AZD6738 (Ceralasertib) is a potent and selective inhibitor of the Ataxia Telangiectasia and

Rad3-related (ATR) kinase, a key regulator of the DNA damage response (DDR). ATR is

activated by single-stranded DNA (ssDNA) regions that arise at stalled replication forks, leading

to the phosphorylation of downstream targets such as CHK1 to mediate cell cycle arrest and

promote DNA repair. In tumor cells with defects in other DDR pathways, such as those with

mutations in ATM (Ataxia Telangiectasia Mutated), there is an increased reliance on the ATR

pathway for survival. Inhibition of ATR by AZD6738 in such cells leads to the accumulation of

DNA damage, replication stress, and ultimately synthetic lethality.

A key biomarker for monitoring the cellular response to DNA damaging agents and DDR

inhibitors is the phosphorylation of the histone variant H2AX at serine 139, termed γH2AX. This

phosphorylation event occurs rapidly at the sites of DNA double-strand breaks (DSBs) and can

be visualized as distinct nuclear foci by immunofluorescence microscopy. An increase in

γH2AX foci is indicative of an accumulation of DNA damage. This document provides detailed

application notes and protocols for the immunofluorescence staining of γH2AX in cells treated

with AZD6738.
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The following tables summarize quantitative data on the induction of γH2AX foci following

treatment with AZD6738, both as a monotherapy and in combination with ionizing radiation

(IR).

Table 1: Effect of AZD6738 Monotherapy on γH2AX Levels in LoVo Cells

Treatment
16 hours (% γH2AX
positive cells)

40 hours (% γH2AX
positive cells)

72 hours (% γH2AX
positive cells)

Control (0 µM

AZD6738)
~5% ~5% ~5%

0.01 µM AZD6738 ~10% ~8% ~6%

0.1 µM AZD6738 ~25% ~15% ~10%

0.5 µM AZD6738 ~45% ~25% ~15%

1 µM AZD6738 ~50% ~30% ~20%

2 µM AZD6738 ~55% ~35% ~25%

Data is approximated from graphical representations in Hamis et al., 2020. The study quantified

the percentage of γH2AX-positive cells by immunofluorescence.

Table 2: γH2AX Foci Induction by AZD6738 in Combination with Ionizing Radiation (IR)
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Cell Line Treatment
2 hours
(γH2AX
foci/nucleus)

4 hours
(γH2AX
foci/nucleus)

18 hours
(γH2AX
foci/nucleus)

NCI-H460 4 Gy IR ~25 ~15 ~5

NCI-H460

4 Gy IR +

AZD6738 (100

nM)

~18 ~12 ~10

NCI-H1299 4 Gy IR ~28 ~18 ~8

NCI-H1299

4 Gy IR +

AZD6738 (100

nM)

~20 ~15 ~15

Cal27 4 Gy IR Not Reported ~15 ~5

Cal27

4 Gy IR +

AZD6738 (250

nM)

Not Reported ~12 ~12

Data is compiled from graphical representations in Bright et al., JCI Insight, 2024 and Durant et

al., 2018. Foci counts are approximate.

Table 3: Enhanced Effect of AZD6738 in ATM-Deficient Cells
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Cell Line ATM Status
Treatment
(AZD6738)

Outcome

Various Deficient Monotherapy

Enhanced sensitivity

and significant tumor

growth inhibition in

xenograft models.[1]

Gastric Cancer Deficient Monotherapy
Induces synthetic

lethality.[2]

Various Deficient Monotherapy

Dose-dependent

increase in pan-

nuclear γH2AX

staining in xenograft

studies.[1]

ATM-proficient Proficient Monotherapy

Less sensitive to

AZD6738-induced

tumor growth

inhibition.[1]

This table summarizes the general findings on the synthetic lethal interaction between ATR

inhibition and ATM deficiency. Specific quantitative immunofluorescence data comparing foci

counts in isogenic or paired cell lines from a single study was not available in a tabular format

in the searched literature.
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Caption: AZD6738 inhibits ATR, leading to replication fork collapse, DSB formation, and

subsequent γH2AX phosphorylation.

Experimental Workflow for γH2AX Immunofluorescence
Staining

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b15293697?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15293697?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

1. Cell Culture & Seeding
(on coverslips)

2. AZD6738 Treatment
(and controls)

3. Fixation
(e.g., 4% PFA)

4. Permeabilization
(e.g., 0.25% Triton X-100)

5. Blocking
(e.g., BSA or normal goat serum)

6. Primary Antibody Incubation
(anti-γH2AX)

7. Washing
(e.g., PBS-T)

8. Secondary Antibody Incubation
(fluorescently-labeled)

9. Washing
(e.g., PBS-T)

10. Nuclear Counterstain
(e.g., DAPI)

11. Mounting

12. Fluorescence Microscopy

13. Image Analysis & Quantification

End

Click to download full resolution via product page

Caption: Step-by-step workflow for immunofluorescence staining of γH2AX in cultured cells.
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Experimental Protocols
Materials and Reagents

Cell Lines: e.g., LoVo, NCI-H460, NCI-H1299, Cal27, or other cell lines of interest.

AZD6738 (Ceralasertib): Prepare stock solutions in DMSO and dilute to final concentrations

in cell culture medium.

Glass Coverslips: Sterile, 12 mm or 18 mm diameter.

Cell Culture Plates: 24-well or 12-well plates.

Phosphate-Buffered Saline (PBS): pH 7.4.

Fixation Solution: 4% Paraformaldehyde (PFA) in PBS. (Caution: PFA is toxic and should be

handled in a fume hood).

Permeabilization Buffer: 0.25% Triton X-100 in PBS.

Blocking Buffer: 5% Bovine Serum Albumin (BSA) or 10% Normal Goat Serum (NGS) in PBS

with 0.1% Tween-20 (PBS-T).

Primary Antibody: Rabbit or Mouse anti-phospho-Histone H2A.X (Ser139) antibody (e.g.,

from Cell Signaling Technology, Millipore, or Abcam). Dilute according to the manufacturer's

instructions (typically 1:200 - 1:800).

Secondary Antibody: Goat anti-Rabbit or Goat anti-Mouse IgG conjugated to a fluorophore

(e.g., Alexa Fluor 488 or 594). Dilute according to the manufacturer's instructions.

Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution (e.g., 1 µg/mL in PBS).

Antifade Mounting Medium.

Fluorescence Microscope: Equipped with appropriate filters for the chosen fluorophores.

Protocol for Immunofluorescence Staining of γH2AX
Cell Seeding:
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Place sterile glass coverslips into the wells of a multi-well plate.

Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time

of fixation.

Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5%

CO₂.

AZD6738 Treatment:

Prepare dilutions of AZD6738 in pre-warmed complete cell culture medium.

Remove the medium from the wells and replace it with the medium containing the desired

concentrations of AZD6738. Include a vehicle control (DMSO) at the same final

concentration as the highest AZD6738 dose.

Incubate for the desired treatment duration (e.g., 2, 4, 8, 16, 24 hours).

Fixation:

Aspirate the medium and gently wash the cells twice with PBS.

Add 1 mL of 4% PFA to each well and incubate for 15 minutes at room temperature.

Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.

Permeabilization:

Add 1 mL of Permeabilization Buffer to each well and incubate for 10-15 minutes at room

temperature.

Aspirate the buffer and wash the cells three times with PBS for 5 minutes each.

Blocking:

Add 1 mL of Blocking Buffer to each well and incubate for 1 hour at room temperature to

minimize non-specific antibody binding.

Primary Antibody Incubation:
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Dilute the anti-γH2AX primary antibody in Blocking Buffer.

Aspirate the Blocking Buffer from the wells.

Add the diluted primary antibody solution to each coverslip (typically 200-300 µL per well).

Incubate overnight at 4°C in a humidified chamber.

Washing:

Aspirate the primary antibody solution.

Wash the cells three times with PBS-T for 5 minutes each with gentle agitation.

Secondary Antibody Incubation:

Dilute the fluorescently-labeled secondary antibody in Blocking Buffer.

Aspirate the wash buffer and add the diluted secondary antibody solution to each

coverslip.

Incubate for 1 hour at room temperature, protected from light.

Washing:

Aspirate the secondary antibody solution.

Wash the cells three times with PBS-T for 5 minutes each, protected from light.

Nuclear Counterstaining:

Aspirate the wash buffer and add the DAPI solution.

Incubate for 5 minutes at room temperature, protected from light.

Aspirate the DAPI solution and wash once with PBS.

Mounting:
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Using fine-tipped forceps, carefully remove the coverslips from the wells.

Briefly dip the coverslips in distilled water to remove salts.

Wick away excess water with the edge of a laboratory wipe.

Place a small drop of antifade mounting medium onto a clean microscope slide.

Gently lower the coverslip, cell-side down, onto the mounting medium, avoiding air

bubbles.

Seal the edges of the coverslip with clear nail polish and allow it to dry.

Image Acquisition and Analysis:

Visualize the slides using a fluorescence microscope.

Capture images of the DAPI (blue) and γH2AX (e.g., green for Alexa Fluor 488) channels

for multiple random fields of view per condition.

Quantify the number of γH2AX foci per nucleus using image analysis software such as

ImageJ/Fiji with appropriate plugins or other automated image analysis platforms. A

common threshold for a positive focus is a bright, distinct spot within the nucleus. The

number of foci per cell can be counted manually or automatically. Alternatively, the

percentage of cells with a certain number of foci (e.g., >5 or >10) can be determined.

Disclaimer
This document is intended for research use only. The protocols provided are general guidelines

and may require optimization for specific cell lines and experimental conditions. Always follow

appropriate laboratory safety procedures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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